3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15326024
InChI: InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2
SMILES:
Molecular Formula: C22H16FN3O4
Molecular Weight: 405.4 g/mol

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

CAS No.:

Cat. No.: VC15326024

Molecular Formula: C22H16FN3O4

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione -

Specification

Molecular Formula C22H16FN3O4
Molecular Weight 405.4 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2
Standard InChI Key SLCRQNRMWJZFSS-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)F

Introduction

Chemical Structure and Core Properties

This compound belongs to the pyrido-pyrimidine class, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 2, and 4. The substituents include a benzodioxole group at position 3 and a 3-fluorophenylmethyl group at position 1.

Key Structural Features:

FeatureDescription
Core StructurePyrido[2,3-d]pyrimidine-2,4-dione (two adjacent ketone groups)
Substituent at Position 3Benzodioxole (1,3-benzodioxol-5-ylmethyl)
Substituent at Position 13-Fluorophenylmethyl (fluorine at meta position of phenyl ring)
Functional GroupsKetones, aromatic rings, fluorine, ether (benzodioxole)

Molecular Formula and Weight:
C₂₂H₁₄F₂N₃O₄ (hypothetical, derived from analogs). Actual values require experimental validation.

Synthesis and Reaction Pathways

The synthesis of pyrido-pyrimidine derivatives typically involves:

  • Cyclization Reactions: Formation of the pyrido-pyrimidine core via condensation of precursors such as pyridines and pyrimidines .

  • Nucleophilic Substitution: Introduction of the 3-fluorophenylmethyl group at position 1 using alkylation agents (e.g., 3-fluorobenzyl bromide).

  • Functionalization: Attachment of the benzodioxole group via Mitsunobu or nucleophilic aromatic substitution.

Hypothetical Synthesis Pathway:

  • Core Formation: Reaction of 2,4-dioxopyrido[2,3-d]pyrimidine with a benzylating agent.

  • Fluorophenyl Substitution: Alkylation at position 1 using 3-fluorobenzyl chloride.

  • Benzodioxole Addition: Coupling with 1,3-benzodioxol-5-ylmethyl bromide.

Note: Exact reaction conditions (solvents, catalysts, temperatures) remain unspecified in available literature.

AnalogueBiological ActivitySource
Pyrido[2,3-d]pyrimidine-2,4-dioneAnticancer (inhibits tumor cell proliferation)Patent EP1761528B1
3-Fluorophenylmethyl derivativesEnhanced metabolic stabilityVulcanchem
Benzodioxole-containing compoundsSerotonin reuptake inhibition (e.g., paroxetine analogs)PubChem

Hypothesized Mechanisms:

  • Enzyme Inhibition: Potential interaction with kinases or DNA-binding proteins via aromatic stacking and hydrogen bonding .

  • Antiproliferative Effects: Similar to pyrido-pyrimidine diones in oncology .

Analytical Characterization

Critical techniques for verifying structural integrity:

TechniquePurpose
NMRIdentification of aromatic protons (benzodioxole, fluorophenyl) and NH signals
IR SpectroscopyDetection of ketone (C=O) and C-F stretching vibrations
Mass SpectrometryConfirmation of molecular weight (e.g., m/z = 460.4 for analogs)
HPLCPurity assessment and isomer separation

Example Data (Hypothetical):

ParameterExpected Value (Analogs)
¹H NMR (DMSO-d₆)δ 7.2–7.8 (aromatic H), δ 4.8 (CH₂)
IR (cm⁻¹)1680–1700 (C=O), 1220 (C-F)

Comparative Analysis of Substituent Effects

The choice of substituents significantly influences bioactivity and physicochemical properties:

SubstituentImpact on Activity/PropertiesAnalogue Example
3-FluorophenylIncreased lipophilicity, enhanced binding affinityVulcanchem VC15327852
BenzodioxoleImproved solubility, potential for CNS penetrationEvitachem EVT-11548370
Pyrido-PyrimidineCore scaffold for kinase inhibitionPatent EP1761528B1

Structural Comparison Table:

Compound (Core Substituents)Molecular WeightFluorophenyl PositionBenzodioxole Position
Target Compound~460.4 g/mol35 (methyl)
3-Chlorophenyl Analogue (EVT-11548370)460.4 g/mol3 (Cl)5 (methyl)
2-Fluorophenyl Derivative (VC15327852)405.4 g/mol25 (methyl)

Challenges and Future Research Directions

Key Challenges:

  • Synthetic Complexity: Multi-step synthesis with low yields.

  • Toxicity Concerns: Fluorine and ketone groups may require safety profiling.

  • Selectivity Issues: Potential off-target effects due to aromatic interactions .

Recommended Studies:

  • Computational Modeling: Docking studies to predict kinase binding (e.g., CDK, EGFR).

  • In Vitro Screening: Antiproliferative assays against cancer cell lines (e.g., MCF-7, HCT-116).

  • Metabolic Stability: Hepatic microsomal assay to assess CYP450 interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator